molecular formula C9H9N3O B13021488 N-(imidazo[1,2-a]pyridin-2-yl)acetamide CAS No. 38922-76-8

N-(imidazo[1,2-a]pyridin-2-yl)acetamide

Cat. No.: B13021488
CAS No.: 38922-76-8
M. Wt: 175.19 g/mol
InChI Key: ARXDIRDGQQSWAC-UHFFFAOYSA-N
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Description

N-(imidazo[1,2-a]pyridin-2-yl)acetamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is characterized by the presence of an imidazo[1,2-a]pyridine ring system, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(imidazo[1,2-a]pyridin-2-yl)acetamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. One common method includes the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach involves a one-pot tandem cyclization/bromination reaction in ethyl acetate, where TBHP is used without the need for a base .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the scalability of the aforementioned synthetic routes suggests that similar conditions could be adapted for larger-scale production, with potential optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(imidazo[1,2-a]pyridin-2-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The imidazo[1,2-a]pyridine ring allows for substitution reactions, particularly at the nitrogen and carbon positions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

N-(imidazo[1,2-a]pyridin-2-yl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(imidazo[1,2-a]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine ring system is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of specific biological pathways, resulting in therapeutic effects such as anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison: N-(imidazo[1,2-a]pyridin-2-yl)acetamide is unique due to its specific imidazo[1,2-a]pyridine ring system, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it offers a broader range of applications in medicinal chemistry and has shown promising results in preliminary biological studies .

Properties

CAS No.

38922-76-8

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-imidazo[1,2-a]pyridin-2-ylacetamide

InChI

InChI=1S/C9H9N3O/c1-7(13)10-8-6-12-5-3-2-4-9(12)11-8/h2-6H,1H3,(H,10,13)

InChI Key

ARXDIRDGQQSWAC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN2C=CC=CC2=N1

Origin of Product

United States

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